3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid
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Overview
Description
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid is an organic compound that features a benzoic acid moiety linked to a sulfonamide group, which is further attached to a dichloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 2,6-dichloropyridine-3-sulfonyl chloride with 3-aminobenzoic acid under basic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The dichloropyridine ring can enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridine-3-sulfonamide
- 3-(2,6-Dichloropyridine-3-sulfonamido)-5-(trifluoromethyl)benzoic acid
Uniqueness
3-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid is unique due to the presence of both a benzoic acid moiety and a dichloropyridine ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The sulfonamide linkage provides additional versatility in terms of biological activity and chemical modifications.
Properties
IUPAC Name |
3-[(2,6-dichloropyridin-3-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-5-4-9(11(14)15-10)21(19,20)16-8-3-1-2-7(6-8)12(17)18/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWHCCAHZXULBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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